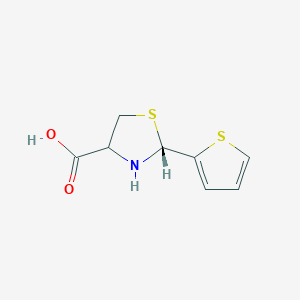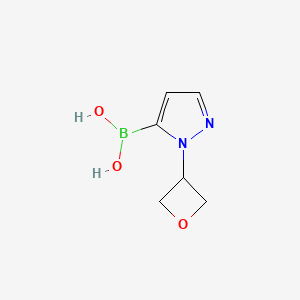![molecular formula C19H22N2O2 B11771653 N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine](/img/structure/B11771653.png)
N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group and a benzo[d][1,3]dioxole moiety, which contributes to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.
Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole moiety to the piperidine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, palladium catalysts, and suitable bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-benzylpiperidine: Similar structure but different substitution pattern.
N-(Benzo[d][1,3]dioxol-5-yl)-1-phenylpiperidin-4-amine: Similar core structure with a phenyl group instead of a benzyl group.
Uniqueness: N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-benzylpiperidin-4-amine |
InChI |
InChI=1S/C19H22N2O2/c1-2-4-15(5-3-1)13-21-10-8-16(9-11-21)20-17-6-7-18-19(12-17)23-14-22-18/h1-7,12,16,20H,8-11,13-14H2 |
InChI Key |
LYGICVSZWFJIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


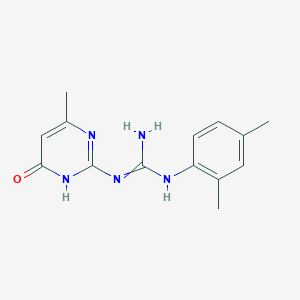
![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)
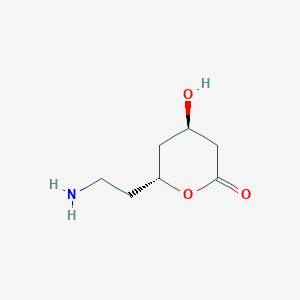
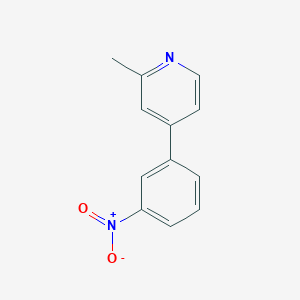
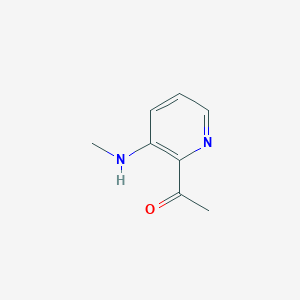
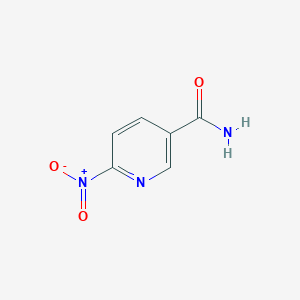

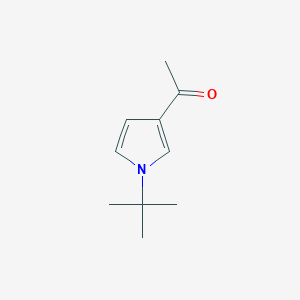


![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)
